molecular formula C15H24O B14465343 1-Methyl-2-(octyloxy)benzene CAS No. 66583-73-1

1-Methyl-2-(octyloxy)benzene

Cat. No.: B14465343
CAS No.: 66583-73-1
M. Wt: 220.35 g/mol
InChI Key: HLMGHLNHOWCEFW-UHFFFAOYSA-N
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Description

1-Methyl-2-(octyloxy)benzene (CAS Number: 66583-73-1) is an organic compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . This structure features a benzene ring substituted with a methyl group and an octyloxy chain, making it a potential intermediate or building block in organic synthesis and materials science research. Researchers can utilize this compound in the development of more complex chemical entities, such as liquid crystals or polymer precursors, drawing parallels to the use of other alkoxybenzene derivatives like 1,3-di-n-octyloxybenzene and 1-methyl-2,3-bis(octyloxy)benzene . Its lipophilic nature, suggested by its structure, may also make it a subject of interest in studies involving lipid membranes or as a component in specialty solvents. As with many such specialized organics, it may serve as a key reference standard or starting material in methodological studies and catalytic reactions . This product is intended for research and development purposes only. It is not intended for medicinal, household, or other uses.

Properties

CAS No.

66583-73-1

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-methyl-2-octoxybenzene

InChI

InChI=1S/C15H24O/c1-3-4-5-6-7-10-13-16-15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3

InChI Key

HLMGHLNHOWCEFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(octyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of toluene with octyl bromide in the presence of a strong base like sodium hydride. The reaction typically proceeds under reflux conditions to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of 1-Methyl-2-(octyloxy)benzene may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as aluminum chloride can further enhance the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(octyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: 2-(Octyloxy)benzoic acid.

    Reduction: 1-Methyl-2-(octyloxy)cyclohexane.

    Substitution: 1-Methyl-2-(octyloxy)-4-bromobenzene or 1-Methyl-2-(octyloxy)-4-chlorobenzene.

Scientific Research Applications

1-Methyl-2-(octyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(octyloxy)benzene involves its interaction with specific molecular targets. The octyloxy group increases the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Electronic Properties

Compound Molecular Weight Key Substituents Solubility Conductivity (S/cm) Applications
1-Methyl-2-(octyloxy)benzene 248.38 –OCH₂(C₂)₆CH₃, –CH₃ High in xylene 1.2 × 10⁻⁵ (xylene) Polymer films, electronics
4,4'-Bis(octyloxy) derivative 634.54 Two –OCH₂(C₂)₆CH₃ Moderate in chloroform 3.8 × 10⁻⁴ (chloroform) Conjugated polymers
1-Methyl-2-(Tetrafluoroethoxy) 208.16 –OCF₂CF₂H Low in hydrocarbons N/A Fluorinated coatings

Table 2: Reactivity and Stability

Compound Oxidation Stability Coordination Potential Thermal Stability
1-Methyl-2-(octyloxy)benzene Moderate Low (no directing group) High (≤250°C)
1-Methyl-2-(nitroethenyl) Low (oxidizable) High (nitro group) Moderate (≤150°C)
o-Cymene High None High (≤300°C)

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